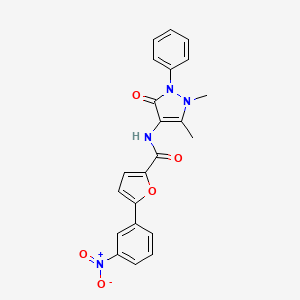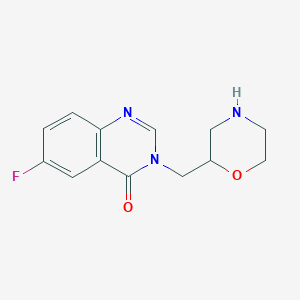![molecular formula C19H27N5O B6089154 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide, also known as AZD-8931, is a small molecule inhibitor that has been developed as a potential treatment for cancer. The compound is currently in preclinical development, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to the scientific community.
Mecanismo De Acción
The mechanism of action of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide involves the inhibition of a protein called c-Met, which is overexpressed in many types of cancer. By inhibiting c-Met, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide has also been shown to have effects on other physiological processes. For example, the compound has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide is that it has shown promise in preclinical studies as a treatment for a variety of different types of cancer. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide. One area of interest is in the development of combination therapies that include N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide, as the compound has been shown to sensitize cancer cells to other treatments. Another area of interest is in the development of biomarkers that can be used to identify patients who are most likely to benefit from treatment with N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide. Finally, further research is needed to determine the safety and efficacy of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide in clinical trials.
Métodos De Síntesis
The synthesis of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide involves a series of chemical reactions that begin with the reaction of 2-isopropyl-1H-imidazole with propionyl chloride to form 3-(2-isopropyl-1H-imidazol-1-yl)propionic acid. This acid is then reacted with 6-aminonicotinamide and pyrrolidine to form N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have potential as a treatment for cancer, particularly in the treatment of solid tumors. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to other treatments such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[3-(2-propan-2-ylimidazol-1-yl)propyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-15(2)18-20-9-13-24(18)12-5-8-21-19(25)16-6-7-17(22-14-16)23-10-3-4-11-23/h6-7,9,13-15H,3-5,8,10-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGDPJXRDMJBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)